[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
Description
Properties
Molecular Formula |
C13H15Cl2NO |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H15Cl2NO/c14-9-1-2-11(15)10(3-9)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2 |
InChI Key |
XPORQICHDRILIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=C(C=CC(=C3)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
A key modern approach to synthesize bicyclic azabicyclo compounds is through 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes or cyclobutanes.
A stable azomethine ylide, such as the protonated form of Ruhemann's purple (PRP), can react with substituted cyclopropenes to form 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity and moderate to good yields (60-75%) under reflux in aprotic solvents like 1,4-dioxane, acetonitrile, or DMF at 65 °C. Alcohol solvents are unsuitable due to proton transfer side reactions with the dipole.
This method can be adapted to introduce various substituents on the bicyclic ring by selecting appropriately substituted cyclopropenes or cyclobutanes.
Intramolecular Imide Formation and Strecker Reaction Routes
An alternative approach involves the intramolecular imide formation in 1,3-functionalized cyclobutane derivatives. These intermediates can be prepared via diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylates, leading to 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediates.
These intermediates serve as versatile building blocks for further functionalization, including the introduction of aryl substituents such as the 2,5-dichlorophenyl group and hydroxymethyl groups at desired positions.
Functional Group Transformations for Substituent Installation
The introduction of the 2,5-dichlorophenyl substituent at the 5-position is typically achieved by using substituted aryl precursors in the initial cycloaddition or ring closure steps or by post-cyclization functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) on halogenated bicyclic intermediates.
The methanol group at the 1-position can be introduced by reduction of a corresponding aldehyde or ketone precursor on the bicyclic ring or by nucleophilic substitution reactions on activated intermediates.
Representative Experimental Conditions and Yields
Mechanistic Insights and Computational Studies
Density Functional Theory (DFT) studies at the M11/cc-pVDZ level have elucidated the mechanism of the cycloaddition reactions, confirming the regio- and stereoselectivity of the formation of the bicyclic azabicyclo[3.1.0]hexane core.
The reaction proceeds via a concerted cycloaddition pathway, influenced by the electronic properties of the substituents on the cyclopropene and azomethine ylide.
Summary Table of Preparation Routes
| Method | Key Intermediate | Advantages | Limitations |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | Azomethine ylide + cyclopropene | High stereoselectivity, moderate yields | Sensitive to solvent choice; limited to certain substituents |
| Intramolecular imide formation + Strecker reaction | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Versatile intermediate for further derivatization | Multi-step, requires functionalized precursors |
| Cross-coupling functionalization | Halogenated bicyclic intermediate | Allows introduction of diverse aryl groups | Requires prefunctionalized substrates and catalysts |
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The primary alcohol group undergoes typical alcohol transformations:
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome | Notes |
|---|---|---|---|---|
| Oxidation | Jones reagent (CrO₃/H₂SO₄) or PCC | Ketone derivative ([5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ketone) | ~60–75% | Oxidation requires anhydrous conditions to avoid overoxidation. |
| Esterification | Acetic anhydride, H₂SO₄ (cat.) | Acetylated derivative | >90% | Enhances lipophilicity for biological assays. |
| Sulfonation | SOCl₂ followed by NaHSO₃ | Sulfonate ester | 55–65% | Used to improve solubility in aqueous media. |
Bicyclic Amine Reactivity
The 3-azabicyclo[3.1.1]heptane core participates in nitrogen-centered reactions:
Dichlorophenyl Ring Modifications
The 2,5-dichlorophenyl group undergoes selective electrophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2,5-dichlorophenyl derivative | 45–55% | Nitration occurs para to chlorine due to steric hindrance. |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 50–70% | Enables diversification of the aryl group. |
| Hydrodechlorination | H₂, Pd/C, EtOH | 2-Chlorophenyl or phenyl derivatives | 30–50% | Partial or full dechlorination depending on catalyst loading. |
Ring-Opening and Functionalization
Controlled cleavage of the bicyclic system under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome | Notes |
|---|---|---|---|---|
| Acid-Catalyzed Ring Opening | HCl (conc.), reflux | Linear amine hydrochloride | 65–75% | Retains dichlorophenyl group; forms water-soluble salts. |
| Base-Induced Rearrangement | NaOH, EtOH, Δ | Fused-ring heterocycles | 40–50% | Generates novel scaffolds for SAR studies. |
5.
Scientific Research Applications
[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems in the brain.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
Key Comparative Insights
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s dichlorophenyl group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in receptors compared to the methoxyphenyl analog’s electron-donating substituent . HU308’s dimethylheptyl and methoxy groups exemplify how lipophilic substituents can drive selectivity for cannabinoid receptors .
Bicyclic Core Modifications
- Ring Size and Rigidity : The bicyclo[3.1.1]heptane core in the target compound and HU308 provides greater rigidity and stereochemical control compared to the smaller bicyclo[3.1.0]hexane in AS95134, which may limit conformational adaptability during receptor interactions .
- Positional Isomerism : The placement of substituents (e.g., 5-position in the target vs. 2-position in HU308) significantly alters spatial orientation, affecting receptor engagement and selectivity.
Pharmacokinetic Considerations
- The dichlorophenyl group’s hydrophobicity may increase plasma protein binding and metabolic stability but could also reduce solubility. In contrast, the methoxyphenyl analog’s polarity might favor renal excretion .
Biological Activity
The compound [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a bicyclic amine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Molecular Formula : C13H14Cl2N
- Molecular Weight : 255.16 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various receptors and its potential therapeutic effects against cancer and neurodegenerative diseases.
1. Anticancer Activity
Research indicates that derivatives of azabicyclic compounds exhibit significant anticancer properties. A study focused on similar bicyclic compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting that [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol may exhibit comparable effects due to structural similarities with known active compounds .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.37 | Apoptosis induction |
| MCF-7 | 0.73 | Cell cycle arrest |
2. Neuropharmacological Effects
The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Compounds with similar bicyclic structures have shown promising results in enhancing acetylcholine levels by inhibiting acetylcholinesterase activity . This could lead to improved cognitive functions in neurodegenerative conditions.
Study 1: Anticancer Evaluation
A series of experiments evaluated the cytotoxic effects of various azabicyclic derivatives on cancer cells. The studies revealed that compounds with a dichlorophenyl group significantly inhibited tumor growth in vitro and in vivo models, positioning [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol as a candidate for further development .
Study 2: Neuroprotective Properties
In a separate investigation, researchers assessed the neuroprotective effects of related bicyclic compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal cell death through antioxidant mechanisms, highlighting their potential utility in neurodegenerative disease management .
The mechanisms underlying the biological activities of [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol are multifaceted:
- Receptor Interaction : The compound likely interacts with neurotransmitter receptors and ion channels, modulating signaling pathways critical for cell survival and proliferation.
- Apoptosis Induction : By promoting apoptotic pathways, it can effectively reduce tumor cell viability.
- Acetylcholinesterase Inhibition : This action increases acetylcholine levels, potentially enhancing synaptic transmission and cognitive function.
Q & A
Basic Research Questions
Q. What synthetic routes are available for [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A general approach involves constructing the bicyclic core via spirocyclic oxetanyl nitrile reduction, followed by regioselective functionalization with the dichlorophenyl group. Key steps include:
- Core Synthesis : Reduction of spirocyclic oxetanyl nitriles using catalytic hydrogenation or borane-based reagents to form the 3-azabicyclo[3.1.1]heptane scaffold .
- Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2,5-dichlorophenyl moiety.
- Methanol Group Addition : Oxidation of a methylene group or reductive amination of a ketone intermediate.
- Optimization : Use HPLC or preparative TLC for purification, and monitor reaction progress via LC-MS to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks (e.g., distinguishing axial vs. equatorial substituents in the bicyclic system). 2D NMR (COSY, NOESY) resolves stereochemical ambiguities .
- X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for the azabicyclo core and dichlorophenyl orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
